

comparative analysis of MOFs synthesized with different tetrazole-based ligands

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Compound of Interest

Compound Name: *2-(1*H*-tetrazol-1-yl)benzoic acid*

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A Comparative Guide to Metal-Organic Frameworks Synthesized with Different Tetrazole-Based Ligands

The following guide provides a comparative analysis of Metal-Organic Frameworks (MOFs) synthesized using various tetrazole-based ligands. This document is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of performance based on experimental data.

Introduction to Tetrazole-Based MOFs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.^{[1][2]} Tetrazole-based ligands are of particular interest in the synthesis of MOFs due to the high nitrogen content and versatile coordination modes of the tetrazole ring.^[3] These characteristics can lead to MOFs with high thermal and chemical stability, making them suitable for a variety of applications including gas storage, catalysis, and as energetic materials.^{[4][5]} The properties of tetrazole-based MOFs can be tuned by modifying the functional groups on the tetrazole ligand or by changing the metal center.^{[6][7]}

Comparative Performance Data

The performance of MOFs synthesized with different tetrazole-based ligands varies significantly depending on the specific ligand structure and the metal ion used. The following tables summarize key quantitative data from various studies to facilitate comparison.

Thermal Stability of Tetrazole-Based MOFs

Thermal stability is a critical parameter for many MOF applications. The decomposition temperature is a key indicator of this property.

MOF	Metal Ion	Ligand	Decomposition Temperature (°C)
{--INVALID-LINK-- ·6H ₂ O} _n	Zn ²⁺	1H-tetrazole (Tz)	324.1[8]
[Zn(Tz) ₂] _n	Zn ²⁺	1H-tetrazole (Tz)	351.4[8]
{--INVALID-LINK-- ·6H ₂ O} _n	Cd ²⁺	1H-tetrazole (Tz)	279.41[8]
{--INVALID-LINK-- ·6H ₂ O} _n	Mn ²⁺	1H-tetrazole (Tz)	332.75[8]
[Na ₃ (L) ₃ (H ₂ O) ₆] _n	Na ⁺	L ³⁻ (a poly-tetrazole ligand)	344[9][10]
[K ₃ (L) ₃ (H ₂ O) ₃] _n	K ⁺	L ³⁻ (a poly-tetrazole ligand)	337[9][10]
NiNDTz	Ni ²⁺	2,6-di(1H-tetrazol-5-yl)naphthalene (NDTz)	300 (onset)[4]
[Cu(N ₃)(tz)] _n	Cu ²⁺	tetrazole (tz) and azide (N ₃)	265[11]

Porosity and Gas Adsorption of Tetrazole-Based MOFs

The porous nature of MOFs is central to their application in gas storage and separation. The Brunauer–Emmett–Teller (BET) surface area is a common metric for characterizing this porosity.

MOF	Metal Ion	Ligand	BET Surface Area (m ² /g)	CO ₂ Uptake (mmol/g)
NiNDTz	Ni ²⁺	2,6-di(1H-tetrazol-5-yl)naphthalene (NDTz)	320[4]	1.85[4]
UiO-66-Tetrazole	Zr ⁴⁺	Tetrazole-containing benzene-1,4-dicarboxylic acid	1045[7]	Not Reported

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the experimental protocols used in the synthesis and characterization of the MOFs listed above.

General Synthesis of Tetrazole-Based MOFs

A common method for the synthesis of tetrazole-based MOFs is the solvothermal method.[4] This technique involves heating a mixture of the metal salt and the tetrazole-based ligand in a sealed vessel, often in a solvent such as N,N-Dimethylformamide (DMF). The reaction temperature and time are critical parameters that influence the final product's structure and properties.

For instance, the synthesis of four energetic MOFs, {[--INVALID-LINK--]n, [Zn(Tz)₂]n, {[--INVALID-LINK--]n, and {[--INVALID-LINK--]n, was achieved under hydro/solvothermal conditions using 1H-tetrazole and the corresponding metal salts.[8] Similarly, NiNDTz was synthesized by reacting 2,6-di(1H-tetrazol-5-yl)naphthalene with NiCl₂·6H₂O under solvothermal conditions in a DMF and water mixture.[4] The in situ synthesis of tetrazole ligands, as demonstrated by the Demko–Sharpless method, can also be employed where a nitrile and an azide are reacted in the presence of a metal salt.[3]

Post-Synthetic Ligand Exchange (PSE)

An alternative to direct synthesis is Post-Synthetic Ligand Exchange (PSE), where ligands in a pre-synthesized MOF are exchanged with new functionalized ligands.^[1] This method allows for the incorporation of ligands that may not be stable under the initial synthesis conditions. For example, UiO-66-Tetrazole was synthesized via PSE by introducing a tetrazole-containing benzene-1,4-dicarboxylic acid to a solution containing the parent UiO-66 MOF.^{[1][7]}

Characterization Techniques

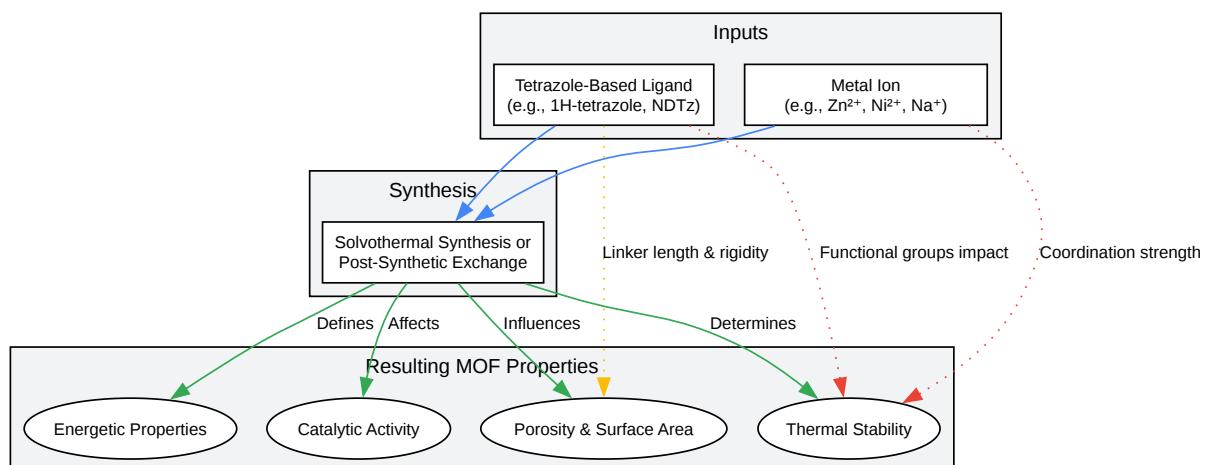
The synthesized MOFs are typically characterized using a suite of analytical techniques:

- Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized MOF.^[7]
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine the thermal stability and decomposition temperature of the MOF.^{[4][8]}
- N₂ Adsorption-Desorption Isotherms: To measure the surface area and pore size distribution, typically analyzed using the BET method.^[4]
- Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the presence of the organic ligands within the MOF structure.^{[9][10]}

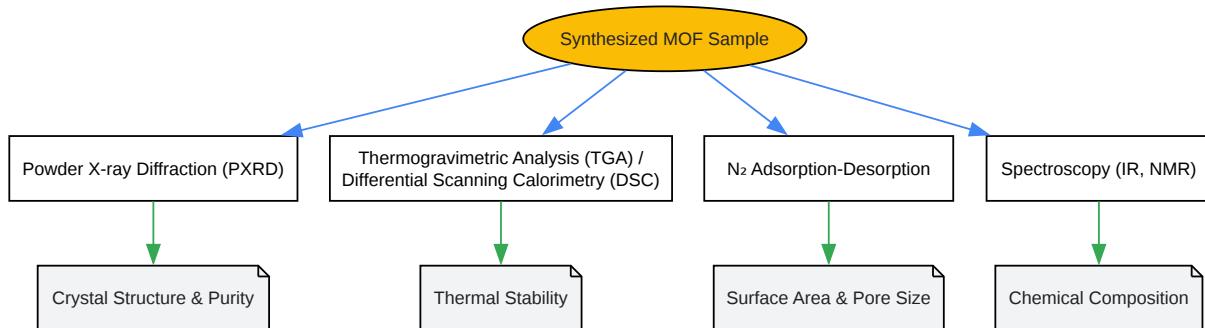
Visualizations

The following diagrams illustrate key relationships and workflows in the study of tetrazole-based MOFs.

Influence of Ligand and Metal on MOF Properties



Experimental Workflow for MOF Characterization

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